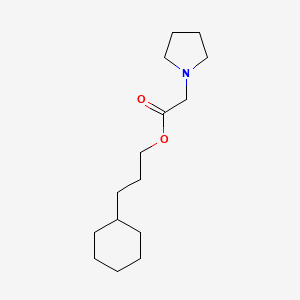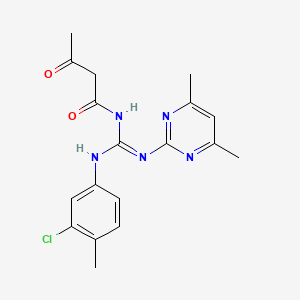![molecular formula C25H20ClN3O2 B11649823 (2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11649823.png)
(2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic molecule featuring a combination of indole, cyano, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the cyano group and the furan moiety. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Methyl Group: This step involves a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst.
Addition of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Attachment of the Furan Moiety: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE: can undergo various chemical reactions, including:
Oxidation: The indole and furan rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(2E)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of (2E)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π stacking interactions, enhancing binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
(2E)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE: is unique due to its combination of indole, cyano, and furan groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H20ClN3O2 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(E)-3-[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-17-22(13-19(14-27)25(30)28-15-20-8-6-12-31-20)21-9-3-5-11-24(21)29(17)16-18-7-2-4-10-23(18)26/h2-13H,15-16H2,1H3,(H,28,30)/b19-13+ |
InChI Key |
SHMNEHWVGAZIHH-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C=C(C#N)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[(1E)-1-(4-methoxyphenyl)-3-oxo-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)prop-1-en-2-yl]benzamide](/img/structure/B11649742.png)
![3-(2-Thienyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649750.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide](/img/structure/B11649763.png)
![(6Z)-6-[4-(dimethylamino)benzylidene]-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649764.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11649768.png)
![2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11649775.png)

![Ethyl 7-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11649796.png)

![4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde](/img/structure/B11649808.png)

![N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11649820.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B11649835.png)
![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B11649841.png)
